molecular formula C26H30N4O4S B586047 N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 CAS No. 1346599-69-6

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3

Cat. No.: B586047
CAS No.: 1346599-69-6
M. Wt: 497.628
InChI Key: GJPZYHZOTROFEH-VPYROQPTSA-N
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Description

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is a deuterated form of Omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). The deuterium atoms in this compound replace hydrogen atoms, which can enhance its metabolic stability and provide valuable insights in pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 typically involves the introduction of deuterium atoms into the Omeprazole molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while maintaining the purity and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts. The process may also involve purification steps like crystallization and chromatography to obtain the final product with high deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be used for further studies or applications .

Scientific Research Applications

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion. The deuterium atoms enhance the metabolic stability of the compound, allowing for prolonged action and better pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and provide valuable insights in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Properties

IUPAC Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-9-8-19(32-5)10-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPZYHZOTROFEH-VPYROQPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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